molecular formula C16H14F6N2O2 B2576844 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide CAS No. 1004050-82-1

2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B2576844
CAS No.: 1004050-82-1
M. Wt: 380.29
InChI Key: RESKGXWSUAOTJP-UHFFFAOYSA-N
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Description

2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a cyanocyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps. One common route starts with the preparation of 3,5-bis(trifluoromethyl)phenol, which is then reacted with an appropriate acylating agent to form the phenoxyacetamide intermediate. This intermediate is subsequently reacted with 1-cyanocyclopentylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The trifluoromethyl groups and the phenoxy moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the aromatic ring .

Scientific Research Applications

2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

  • 3,5-bis(trifluoromethyl)benzoic acid
  • 3,5-bis(trifluoromethyl)phenylacetonitrile
  • 2-bromo-3-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide is unique due to the presence of both the phenoxy and cyanocyclopentyl groups. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific reactivity patterns. The trifluoromethyl groups contribute to its high lipophilicity and potential for bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N2O2/c17-15(18,19)10-5-11(16(20,21)22)7-12(6-10)26-8-13(25)24-14(9-23)3-1-2-4-14/h5-7H,1-4,8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESKGXWSUAOTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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